molecular formula C12H19IOSi B163124 3-(t-Butyldimethylsiloxy)iodobenzene CAS No. 133910-12-0

3-(t-Butyldimethylsiloxy)iodobenzene

Cat. No. B163124
Key on ui cas rn: 133910-12-0
M. Wt: 334.27 g/mol
InChI Key: AVZDGFRDSOPFCR-UHFFFAOYSA-N
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Patent
US07314880B2

Procedure details

3-Iodophenoxy-tert-butyldimethylsilane (48.85 g, 146 mmol) was placed in a 250 mL flask with 180 mL of dry tetrahydrofuran at room temperature under nitrogen, Isopropylmagnesium chloride (73 mL, 146 mmol, 2.0 M solution in tetrahydrofuran) was added through an addition funnel to form a light yellow solution. The reaction was stirred at room temperature for 1 hour. In the meantime, 30 g of 4-formyl-N,N-diethylbenzamide was dissolved in 300 mL of dry tetrahydrofuran in another 1000 mL flask and cooled to −72° C. under nitrogen. The freshly prepared 3-phenoxy-tert-butyl-dimethylsilane magnesium chloride was slowly added into the 1000 mL flask. The transfer rate was monitored to maintain reaction temperature below −70° C. The reaction was allowed to warm to room temperature while stirring overnight. The mixture was quenched with 24 mL of saturated aqueous ammonium chloride, diluted with 600 mL of diethyl ether, and washed with 600 mL of water followed by 150 mL of saturated sodium chloride. The ethereal solution was dried over sodium sulfate and the solvent was removed to give crude 4-{[3-(tert-butyl-dimethylsilanyloxy)phenyl]hydroxymethyl}-N,N-diethylbenzamide as a yellow oil. Crude yield was˜100%. The crude product was slurried in a solution of 20% ethyl acetate in pentane. The resulting white precipitate was collected by filtration, washed with pentane, and dried overnight (30 mmHg, 40° C.).
Quantity
48.85 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3-phenoxy-tert-butyl-dimethylsilane magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].C([Mg]Cl)(C)C.[CH:21]([C:23]1[CH:35]=[CH:34][C:26]([C:27]([N:29]([CH2:32][CH3:33])[CH2:30][CH3:31])=[O:28])=[CH:25][CH:24]=1)=[O:22]>O1CCCC1>[Si:6]([O:5][C:4]1[CH:3]=[C:2]([CH:21]([OH:22])[C:23]2[CH:24]=[CH:25][C:26]([C:27]([N:29]([CH2:30][CH3:31])[CH2:32][CH3:33])=[O:28])=[CH:34][CH:35]=2)[CH:15]=[CH:14][CH:13]=1)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
48.85 g
Type
reactant
Smiles
IC=1C=C(O[Si](C)(C)C(C)(C)C)C=CC1
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
73 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
3-phenoxy-tert-butyl-dimethylsilane magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)N(CC)CC)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a light yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −72° C. under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
reaction temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 24 mL of saturated aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with 600 mL of diethyl ether
WASH
Type
WASH
Details
washed with 600 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C(C1=CC=C(C(=O)N(CC)CC)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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